molecular formula C12H12N2O2 B7768006 6-(methoxymethyl)-2-phenyl-1H-pyrimidin-4-one

6-(methoxymethyl)-2-phenyl-1H-pyrimidin-4-one

Cat. No.: B7768006
M. Wt: 216.24 g/mol
InChI Key: QNBCSPSCVHYQAR-UHFFFAOYSA-N
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Description

The compound with the identifier “6-(methoxymethyl)-2-phenyl-1H-pyrimidin-4-one” is a chemical substance that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methoxymethyl)-2-phenyl-1H-pyrimidin-4-one involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The reaction is typically carried out in a controlled environment to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to maintain the reaction conditions and optimize the yield. The removal of byproducts and purification of the final product are crucial steps in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6-(methoxymethyl)-2-phenyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions involving this compound can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield substituted compounds with different functional groups.

Scientific Research Applications

6-(methoxymethyl)-2-phenyl-1H-pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(methoxymethyl)-2-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it can act as a reagent in the coupling of amino acids for peptide synthesis . The compound’s ability to form stable intermediates and facilitate chemical transformations is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

6-(methoxymethyl)-2-phenyl-1H-pyrimidin-4-one can be compared with other similar compounds, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific reactivity and the types of reactions it can undergo. Its ability to form stable intermediates and facilitate various chemical transformations makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

6-(methoxymethyl)-2-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-8-10-7-11(15)14-12(13-10)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBCSPSCVHYQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=O)N=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.